molecular formula C16H22N8O5 B14408180 Glycine, L-histidylglycyl-L-histidyl- CAS No. 81671-57-0

Glycine, L-histidylglycyl-L-histidyl-

Cat. No.: B14408180
CAS No.: 81671-57-0
M. Wt: 406.40 g/mol
InChI Key: RDMKAVOPCLTNQY-RYUDHWBXSA-N
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Description

Glycine, L-histidylglycyl-L-histidyl- is a tripeptide composed of glycine and two L-histidine residues. This compound is known for its role in various biological processes, including protein synthesis and cellular signaling. It is a naturally occurring peptide found in human plasma, saliva, and urine, and has been studied for its potential therapeutic applications in various medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-histidylglycyl-L-histidyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and L-histidine to prevent unwanted side reactions. The protected glycine is then coupled with L-histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the initial coupling, the protecting groups are removed, and the resulting dipeptide is further coupled with another L-histidine molecule under similar conditions to form the tripeptide .

Industrial Production Methods

Industrial production of Glycine, L-histidylglycyl-L-histidyl- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently handle the stepwise addition of amino acids. The process is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired tripeptide from any impurities .

Chemical Reactions Analysis

Types of Reactions

Glycine, L-histidylglycyl-L-histidyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Glycine, L-histidylglycyl-L-histidyl- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents such as DCC and DIC. The reactions are typically carried out under controlled conditions, including specific pH and temperature settings, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Glycine, L-histidylglycyl-L-histidyl- depend on the type of reaction. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered biological activity. Substitution reactions can produce modified peptides with different functional groups .

Scientific Research Applications

Glycine, L-histidylglycyl-L-histidyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycine, L-histidylglycyl-L-histidyl- involves its ability to bind to metal ions such as copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative stress and protein aggregation. The tripeptide also interacts with various molecular targets and pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and inflammation regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, L-histidylglycyl-L-histidyl- is unique due to its specific sequence of amino acids, which allows it to effectively bind to metal ions and exert its biological effects. Its ability to prevent protein aggregation and reduce oxidative stress makes it a valuable compound in research and therapeutic applications .

Properties

CAS No.

81671-57-0

Molecular Formula

C16H22N8O5

Molecular Weight

406.40 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N8O5/c17-11(1-9-3-18-7-22-9)15(28)20-5-13(25)24-12(2-10-4-19-8-23-10)16(29)21-6-14(26)27/h3-4,7-8,11-12H,1-2,5-6,17H2,(H,18,22)(H,19,23)(H,20,28)(H,21,29)(H,24,25)(H,26,27)/t11-,12-/m0/s1

InChI Key

RDMKAVOPCLTNQY-RYUDHWBXSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N

Origin of Product

United States

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